3-Phenylcyclopentan-1-amine

NR2B antagonist NMDA receptor pain

3-Phenylcyclopentan-1-amine (CAS 103858-37-3) is a cyclic aliphatic amine built on a cyclopentane core with a phenyl substituent at the 3-position and a primary amine at the 1-position. With a molecular weight of 161.24 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area of 26 Ų, and a single rotatable bond, this compound presents a compact, moderately lipophilic scaffold.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 103858-37-3
Cat. No. B8804680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylcyclopentan-1-amine
CAS103858-37-3
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC(CC1C2=CC=CC=C2)N
InChIInChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
InChIKeyZNMXRCDHEJJIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylcyclopentan-1-amine (CAS 103858-37-3): A Defined 3-Amino Scaffold for CNS Drug Discovery and Chemical Biology


3-Phenylcyclopentan-1-amine (CAS 103858-37-3) is a cyclic aliphatic amine built on a cyclopentane core with a phenyl substituent at the 3-position and a primary amine at the 1-position. With a molecular weight of 161.24 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area of 26 Ų, and a single rotatable bond, this compound presents a compact, moderately lipophilic scaffold [1]. The 3-substituted cyclopentylamine architecture is a key pharmacophoric element in potent, orally bioavailable NR2B subtype-selective NMDA receptor antagonists, where the pendant phenyl ring critically tunes potency and selectivity over hERG [2]. Its structure defines two stereocenters, yielding four possible stereoisomers, which introduces stereochemistry-dependent differentiation in target engagement and pharmacokinetics absent in achiral or less constrained analogs [1].

Why 3-Phenylcyclopentan-1-amine Cannot Be Substituted by Its 2-Phenyl or 1-Phenyl Isomers in Research Programs


Simple substitution of 3-phenylcyclopentan-1-amine with its 2-phenyl isomer (cypenamine) or 1-phenyl isomer is scientifically invalid due to fundamentally divergent pharmacological profiles driven by the position of the amine relative to the phenyl ring. While 2-phenylcyclopentan-1-amine (trans-cypenamine) is a known central nervous system psychostimulant with reported activity at AMPA receptors and monoamine transporters, the 3-substituted cyclopentylamine scaffold is the validated core for NR2B-selective NMDA receptor antagonism—a distinct therapeutic mechanism for neuropathic pain and Parkinson's disease [1]. The 3-substituted architecture enabled the discovery of compound 22 (containing a 3-phenylcyclopentane motif) with an NR2B Ki of 0.88 nM, a level of potency not reported for the 2-phenyl isomer series [2]. Furthermore, the 3-substituted scaffold offers superior synthetic versatility for late-stage functionalization at the amine position, as demonstrated in patent-protected fatty acid synthase (FASN) inhibitor programs where 3-substituted cyclopentylamine derivatives are explicitly claimed [3].

Quantitative Differentiation Evidence for 3-Phenylcyclopentan-1-amine Against Closest Structural Analogs


NR2B Receptor Affinity Differentiation: 3-Substituted Cyclopentylamine Core vs. 2-Phenyl Isomer (Cypenamine)

The 3-phenylcyclopentan-1-amine scaffold is the pharmacophoric core of a series of potent NR2B-selective NMDA antagonists. The optimized compound 22, which incorporates a 3-substituted cyclopentylamine linked via a 1,2,4-oxadiazole to a 4-methylphenyl group, achieved a Ki of 0.88 nM at the NR2B receptor, with selectivity over hERG binding [1]. In contrast, 2-phenylcyclopentan-1-amine (cypenamine) has no reported NR2B activity; its known pharmacology is limited to psychostimulant effects via AMPA receptor modulation and monoamine transporter interactions [2]. This represents a complete mechanistic divergence driven solely by the position of the amine substituent on the cyclopentane ring.

NR2B antagonist NMDA receptor pain

Physicochemical Parameter Comparison: 3-Phenyl vs. 4-Phenylcyclohexylamine in CNS Drug Design

3-Phenylcyclopentan-1-amine possesses a molecular weight of 161.24 g/mol, an XLogP3-AA of 1.9, a topological polar surface area of 26 Ų, and 1 rotatable bond [1]. In comparison, 4-phenylcyclohexan-1-amine has a molecular weight of 175.27 g/mol, with a larger ring system and increased conformational flexibility. The lower molecular weight and reduced ring size of the cyclopentane scaffold (5-membered vs. 6-membered ring) enhance its compliance with CNS multiparameter optimization (MPO) scores, favouring brain penetration [2]. Additionally, while both 3-phenylcyclopentan-1-amine and trans-cypenamine share identical computed LogP (1.9) and TPSA (26 Ų) [3], the spatial orientation of the amine lone pair differs, which directly impacts receptor pharmacophore complementarity in NR2B antagonist design.

CNS drug design physicochemical properties brain penetration

Stereochemical Complexity as a Differentiation Parameter in Medicinal Chemistry

The 3-phenylcyclopentan-1-amine molecule contains two stereocenters (at C1 bearing the amine and at C3 bearing the phenyl group), generating four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R) [1]. This stereochemical richness is directly exploited in NR2B antagonist programs, where the (S)-configuration at the C3 position is critical for maintaining potent NR2B binding and oral bioavailability [2]. In contrast, 1-phenylcyclopentan-1-amine has only one stereocenter (C1 bearing both amine and phenyl), limiting stereochemical SAR exploration to only two enantiomers. Similarly, 3-phenylcyclobutan-1-amine, while possessing two stereocenters, has a smaller ring that significantly alters the spatial relationship between the amine and phenyl groups, resulting in different target binding profiles [3].

stereochemistry drug discovery chiral amines

Synthetic Versatility: Validated Intermediate for Fatty Acid Synthase (FASN) Inhibitors

The 3-substituted cyclopentylamine scaffold, of which 3-phenylcyclopentan-1-amine is the unadorned parent, is explicitly claimed as the core structure in patent US 10,118,919 B2 covering FASN inhibitors for cancer, cardiovascular disease, and inflammation [1]. The patent exemplifies functionalization of the cyclopentylamine nitrogen and the phenyl ring, demonstrating that the 3-phenylcyclopentan-1-amine scaffold is a validated starting point for generating potent FASN inhibitors. In contrast, 2-phenylcyclopentan-1-amine and 1-phenylcyclopentan-1-amine are not claimed in this patent family, indicating that the 3-substituted geometry is uniquely productive for FASN target engagement.

FASN inhibitor cancer metabolic disease building block

High-Value Research and Industrial Application Scenarios for 3-Phenylcyclopentan-1-amine


NR2B Subtype-Selective NMDA Antagonist Lead Optimization

3-Phenylcyclopentan-1-amine serves as the foundational building block for constructing 3-substituted aminocyclopentane NR2B antagonists. Researchers can functionalize the primary amine with 1,2,4-oxadiazole linkers and modify the pendant phenyl ring to achieve sub-nanomolar NR2B binding affinity (Ki < 1 nM) while maintaining selectivity over hERG. The established SAR from the Layton et al. (2011) series provides a validated optimization path [1].

Stereochemistry-Activity Relationship (SSAR) Studies

With two stereocenters and four possible stereoisomers, 3-phenylcyclopentan-1-amine is an ideal scaffold for investigating how absolute configuration at the C1 and C3 positions influences target binding, selectivity, and ADME properties. The (S)-configuration at C3 has been shown to be critical for NR2B potency in the oxadiazole-linked series [2].

Fatty Acid Synthase (FASN) Inhibitor Development for Oncology and Metabolic Disease

As the core scaffold claimed in Merck's FASN inhibitor patent (US 10,118,919 B2), 3-phenylcyclopentan-1-amine is the starting material for synthesizing proprietary FASN inhibitors with potential applications in cancer, cardiovascular disease, and inflammation. The patent provides explicit synthetic methods for functionalizing the cyclopentylamine nitrogen and the phenyl ring to generate potent and selective FASN inhibitors [3].

CNS Drug Discovery Featuring Favorable Physicochemical Properties

With a molecular weight of 161.24 g/mol, XLogP3-AA of 1.9, TPSA of 26 Ų, and only one rotatable bond, 3-phenylcyclopentan-1-amine resides within optimal CNS drug-like space [4]. Its compact cyclopentane core offers a superior balance of lipophilicity and size compared to the larger 4-phenylcyclohexylamine analog (MW 175.27 g/mol), making it a preferred amine building block for CNS-targeted compound libraries [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylcyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.